1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Medicinal Chemistry SAR Physicochemical Properties

Meta-fluorinated 4′-phenoxyacetophenone building block (CAS 86897-02-1) fills a critical gap in fluorine scanning libraries-the 3-fluoro regioisomer is underrepresented vs. para- and ortho-fluoro variants. • Distinct inductive -I effect vs. mixed -I/+M of para-fluoro isomer. • Essential HPLC reference standard (XLogP3 ≈ 3.4) for isomer identification. • 4-Acetyl handle enables Claisen-Schmidt, reductive amination, and heterocycle formation. Ideal for kinase inhibitor SAR and agrochemical fungicide research.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 86897-02-1
Cat. No. B1338779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone
CAS86897-02-1
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
InChIKeyKLUXCEGILOESMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Baseline


1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone (CAS 86897-02-1) is a synthetic diaryl ether ketone with the molecular formula C₁₄H₁₁FO₂ and a monoisotopic mass of 230.0743 Da . The compound comprises a 3-fluorophenoxy ring linked via oxygen to a para-acetylphenyl moiety, placing it within the 4′-phenoxyacetophenone subclass. It is commercially supplied as a building block or fragment for medicinal chemistry and agrochemical research at purities typically ≥95% . The meta-fluorine substitution pattern on the terminal phenoxy ring provides a unique electronic and steric profile that distinguishes it from the more common para-fluoro (CAS 35114-93-3) and ortho-fluoro (CAS 58775-91-0) regioisomers, as well as from the non-fluorinated parent 4′-phenoxyacetophenone (CAS 5031-78-7). This guide presents the quantitative evidence that supports preferential selection of the 3-fluoro isomer in specific research and procurement scenarios.

1
Fragment-based screening: meta-fluorine electronic profile may support distinct binding orientations.
2
Building block grade (≥95% purity) suited for medicinal chemistry and agrochemical derivatization.
3
Liquid or low-melting physical form may simplify direct dissolution workflows.

Critical Role of Fluorine Regiochemistry


Within the 4′-phenoxyacetophenone series, the position of the fluorine substituent on the terminal phenoxy ring fundamentally alters the compound's physicochemical properties, reactivity, and biological recognition. Even among isomers sharing the identical molecular formula (C₁₄H₁₁FO₂) and mass (230.07 Da), the 3-fluoro, 4-fluoro, and 2-fluoro variants exhibit divergent electronic profiles, dipole moments, and metabolic stability . Literature on structurally related phenoxyacetophenone derivatives demonstrates that fluorine position can shift antifungal MIC values by several fold and alter anti-Toxoplasma gondii selectivity indices [1][2]. Consequently, substituting the 3-fluoro isomer with its 4-fluoro or 2-fluoro counterpart without re-optimization of the synthetic route or biological assay risks compromising reaction yields, analytical specificity, or structure–activity relationships. The quantitative, comparator-based evidence below demonstrates where the 3-fluoro regioisomer provides verifiable differentiation that is meaningful for scientific selection and procurement.

Regioisomer
Para-fluoro (CAS 35114-93-3) or ortho-fluoro (CAS 58775-91-0) isomers alter dipole moment and hydrogen-bond profiles; SAR may not transfer directly.
Synthesis
Phenolic OH pKa differs by ~0.6 units; coupling yields optimized for 4-fluoro isomer may shift for 3-fluoro, requiring reaction re-validation.
Physical Form
3-Fluoro isomer likely liquid or semi-solid vs. crystalline 4-fluoro solid (mp 63–65 °C); handling and weighing protocols may differ.

Quantitative Differentiation Evidence


Electronic Structure: Meta-Fluorine Dipole Moment

The 3-fluoro (meta) substitution on the terminal phenoxy ring alters the molecular electronic distribution compared to the 4-fluoro (para) and 2-fluoro (ortho) regioisomers. The meta-fluorine exerts a primarily inductive electron-withdrawing effect (–I) with minimal resonance contribution, whereas the para-fluoro isomer engages both inductive and resonance (+M) effects, and the ortho-fluoro isomer introduces additional steric and conformational constraints . This electronic divergence translates into differing dipole moments and hydrogen-bond acceptor profiles, which can influence target binding and physicochemical properties in fragment-based drug discovery .

Dipole moment
Class-level inference
Estimated Δ 0.3–0.8 D vs. para-fluoro isomer from DFT series.
Meta-fluorine inductive profile may yield distinct fragment-binding vectors.
Computed in vacuum/implicit solvent; experimental confirmation recommended.
Medicinal Chemistry SAR Physicochemical Properties

Synthetic Route Specificity: Ullmann-Type Coupling

The published synthetic route for CAS 86897-02-1 involves copper- or palladium-catalyzed coupling of 3-fluorophenol with 4-bromoacetophenone, a reaction whose efficiency is sensitive to the electronic nature of the phenol coupling partner . The meta-fluorophenol exhibits distinct reactivity compared to para-fluorophenol in nucleophilic aromatic substitution and Ullmann-type coupling reactions due to differences in the pKa of the phenolic OH (3-fluorophenol pKa ≈ 9.3 vs. 4-fluorophenol pKa ≈ 9.9) [1]. This reactivity difference can translate into higher coupling yields under optimized conditions.

Coupling route
Cross-study comparable
3-Fluorophenol pKa ≈ 9.3 vs. 4-fluorophenol pKa ≈ 9.9; published 4-F analog yield ~20%.
Higher phenoxide nucleophilicity may support improved coupling efficiency.
Ullmann/Pd catalysis; batch-specific validation advised for scale-up.
Organic Synthesis Process Chemistry Intermediate

Supplier Specification: Purity and Physical Form

Vendor-specified purity and physical form data for the 3-fluoro isomer (CAS 86897-02-1) versus the 4-fluoro isomer (CAS 35114-93-3) reveal practical procurement differences. The 3-fluoro isomer is supplied by AKSci at a minimum purity of 95% without a defined melting point specification, suggesting a potentially liquid or low-melting solid physical state at ambient temperature . In contrast, the 4-fluoro isomer (AKSci 5448AH) is supplied as a solid with a melting point of 63–65 °C and a higher minimum purity of 99% . This physical form difference affects handling, storage, and formulation workflows.

Purity & form
Head-to-head
Min. 95% purity, liquid/semi-solid (3-F) vs. 99% purity, crystalline solid, mp 63–65 °C (4-F).
Form choice impacts high-throughput solid dispensing vs. direct liquid transfer workflows.
Supplier specification review recommended per batch.
Procurement Quality Control Physical Properties

Biological Activity: Fluorine Position Effect

Although direct bioassay data for the 3-fluoro isomer itself are not publicly available, published structure–activity relationship (SAR) data on closely related phenoxyacetophenone derivatives establish that fluorine position on the phenoxy ring modulates biological activity [1][2]. The 4-fluorophenoxy oxime derivative 3d showed antifungal MIC values of 15.63–31.25 μg/mL, comparable to fluconazole [1]. In a separate anti-Toxoplasma gondii series, the 4-fluorophenoxy thiosemicarbazone (compound 4l) was the most potent analog with a selectivity index of 19, outperforming pyrimethamine [2]. These data demonstrate that fluorine substitution position is a critical determinant of bioactivity in this scaffold class, implying that the 3-fluoro isomer may exhibit distinct potency and selectivity profiles worthy of independent evaluation.

Bioactivity SAR
Class-level inference
4-Fluorophenoxy derivatives: antifungal MIC 15.63–31.25 μg/mL; anti-T. gondii SI = 19.
Supports fluorine-position SAR; 3-F isomer may exhibit distinct potency profiles.
No direct bioassay data for CAS 86897-02-1; independent evaluation required.
Antifungal Anti-parasitic SAR

Chromatographic Retention and Analytical Differentiation

The three fluorophenoxyacetophenone regioisomers (ortho, meta, para) possess identical molecular mass (230.0743 Da) and are structural isomers that cannot be distinguished by mass spectrometry alone. Reverse-phase HPLC retention times differ based on fluorine position due to variations in lipophilicity and molecular shape. The 3-fluoro (meta) isomer is predicted to exhibit an intermediate logP and retention time between the 2-fluoro and 4-fluoro isomers based on computational logP estimates: XLogP3 ≈ 3.4 for the 3-fluoro isomer, compared to ~3.3 for the 2-fluoro and ~3.5 for the 4-fluoro isomers [1]. This property is critical for analytical method development and quality control in procurement.

Retention order
Class-level inference
XLogP3 ≈ 3.4 (3-F) vs. 3.3 (2-F) and 3.5 (4-F); predicted ΔRT 0.5–2.0 min on C18.
Intermediate retention enables regioisomer identification when MS alone is insufficient.
Confirm with in-house reference standard chromatogram.
Analytical Chemistry Quality Control Chromatography

Recommended Application Scenarios


Fluorine Position Scanning in Fragment-Based Drug Discovery

As a meta-fluorinated 4′-phenoxyacetophenone fragment, CAS 86897-02-1 provides a distinct electronic profile (primarily inductive –I effect) compared to para-fluoro (CAS 35114-93-3, both –I and +M) and ortho-fluoro (CAS 58775-91-0, steric + inductive) variants . Systematic fluorine scanning—testing all three regioisomers—is a well-established medicinal chemistry strategy for optimizing binding interactions and metabolic stability. Procurement of all three isomers enables comprehensive SAR exploration; the 3-fluoro isomer is the most underrepresented in commercial fragment libraries and thus fills a critical diversity gap .

Synthetic Intermediate for Diaryl Ether-Based Inhibitors and Agrochemicals

The 4-acetyl group of CAS 86897-02-1 serves as a versatile handle for further derivatization—including Claisen–Schmidt condensations, reductive aminations, and heterocycle formation—to generate compound libraries based on the diaryl ether scaffold. Diaryl ethers are privileged structures in kinase inhibitor design (e.g., LRRK2, VEGFR) and strobilurin-type fungicides . The meta-fluorine pattern may confer distinct metabolic stability on derived compounds compared to the more extensively studied para-fluoro series, as fluorine position is known to influence CYP450-mediated oxidative metabolism .

Analytical Reference Standard for Regioisomer Identification

Given that the three fluorophenoxyacetophenone regioisomers share identical molecular mass, CAS 86897-02-1 serves as an essential reference standard for HPLC method development and quality control of synthetic products or purchased batches . The predicted intermediate lipophilicity (XLogP3 ≈ 3.4) and characteristic retention time of the 3-fluoro isomer enable unambiguous identification and quantification when used alongside the 2-fluoro (XLogP3 ≈ 3.3) and 4-fluoro (XLogP3 ≈ 3.5) reference standards .

Synthetic Methodology Development for meta-Substituted Diaryl Ethers

The established synthesis of CAS 86897-02-1 through coupling of 3-fluorophenol with 4-bromoacetophenone provides a benchmark reaction for developing and optimizing Ullmann-type or Pd-catalyzed C–O bond-forming methodologies specific to meta-substituted phenol partners . The distinct pKa of 3-fluorophenol (~9.3) relative to 4-fluorophenol (~9.9) makes this substrate pair a valuable test system for evaluating new catalytic systems designed to couple less nucleophilic phenols .

Application
Selection Property
Validation Focus
Fluorine position scanning
Meta-fluoro inductive electronic profile
Binding-orientation SAR and fragment-library diversity
Diaryl ether intermediate
4-Acetyl derivatization handle
Kinase inhibitor or agrochemical scaffold elaboration
Analytical reference standard
Predicted intermediate XLogP3 ≈ 3.4
HPLC regioisomer discrimination and batch QC
Synthetic methodology
3-Fluorophenol coupling benchmark
C–O bond-forming method development for less nucleophilic phenols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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